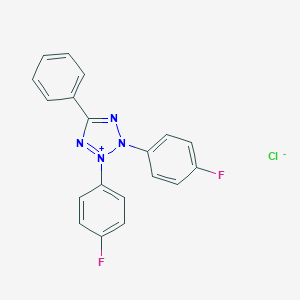
2,3-Bis(4-fluorophenyl)-5-phenyltetrazolium Chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Bis(4-fluorophenyl)-5-phenyltetrazolium Chloride is a synthetic organic compound that belongs to the class of tetrazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of fluorine atoms in the structure imparts unique physicochemical properties, making it a compound of significant interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(4-fluorophenyl)-5-phenyltetrazolium Chloride typically involves a multi-step process. One common method includes the reaction of 4-fluorobenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate is then cyclized with sodium azide to yield the tetrazole ring. The final step involves the quaternization of the tetrazole with methyl chloride to form the tetrazolium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
2,3-Bis(4-fluorophenyl)-5-phenyltetrazolium Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the tetrazolium salt to formazan derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Production of formazan derivatives.
Substitution: Formation of various substituted tetrazolium salts.
科学的研究の応用
2,3-Bis(4-fluorophenyl)-5-phenyltetrazolium Chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other fluorinated compounds.
Biology: Employed in cell viability assays and as a staining agent in histological studies.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 2,3-Bis(4-fluorophenyl)-5-phenyltetrazolium Chloride involves its interaction with cellular components. In biological systems, the compound can be reduced by cellular enzymes to form formazan derivatives, which are often used as indicators of cell viability. The fluorine atoms in the structure enhance its binding affinity to specific molecular targets, thereby influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
4-Thiazolidinones: Known for their antimicrobial and anticancer properties.
α-Aminophosphonates: Structural mimics of α-amino acids with high potency in enzyme inhibition.
Trifluoromethylpyridines: Used in agrochemical and pharmaceutical industries for their unique properties.
Uniqueness
2,3-Bis(4-fluorophenyl)-5-phenyltetrazolium Chloride stands out due to its unique combination of fluorine atoms and tetrazolium ring, which imparts distinct physicochemical properties. This makes it particularly useful in applications requiring high stability and specific reactivity.
特性
CAS番号 |
135788-09-9 |
|---|---|
分子式 |
C19H15ClF2N4 |
分子量 |
372.8 g/mol |
IUPAC名 |
2,3-bis(4-fluorophenyl)-5-phenyl-1H-tetrazol-1-ium;chloride |
InChI |
InChI=1S/C19H14F2N4.ClH/c20-15-6-10-17(11-7-15)24-22-19(14-4-2-1-3-5-14)23-25(24)18-12-8-16(21)9-13-18;/h1-13H,(H,22,23);1H |
InChIキー |
JIDJWBULKCFGMJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.[Cl-] |
正規SMILES |
C1=CC=C(C=C1)C2=NN(N([NH2+]2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.[Cl-] |
同義語 |
2,3-BIS(4-FLUOROPHENYL)-5-PHENYLTETRAZOLIUM CHLORIDE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















